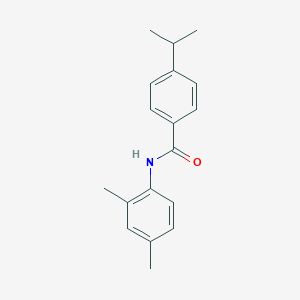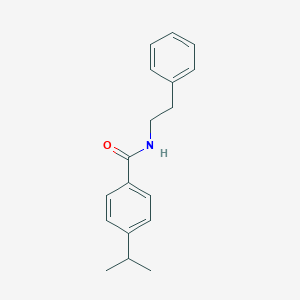
N-(2,4-dimethylphenyl)-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-isopropylbenzamide, also known as DPA or Dibenzoylmethane, is a synthetic compound that has gained attention for its potential applications in scientific research. DPA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Its chemical formula is C17H19NO and it has a molecular weight of 253.34 g/mol. In
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-4-isopropylbenzamide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. By inhibiting AKT activity, N-(2,4-dimethylphenyl)-4-isopropylbenzamide may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-4-isopropylbenzamide for various applications.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-4-isopropylbenzamide. One area of interest is in the development of N-(2,4-dimethylphenyl)-4-isopropylbenzamide-based therapies for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide and its potential applications in various scientific fields. Finally, more studies are needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-4-isopropylbenzamide for different applications. Overall, N-(2,4-dimethylphenyl)-4-isopropylbenzamide is a promising compound with potential applications in various scientific fields.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-4-isopropylbenzamide can be synthesized through a reaction between 2,4-dimethylbenzoyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been investigated for its potential applications in various scientific fields. One of the most notable applications is in cancer research. N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-(2,4-dimethylphenyl)-4-isopropylbenzamide works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20) |
Clave InChI |
DXSBKZUGHGBQRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)

![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
